6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a difluoromethoxy group at the 4-position, a furan-2-yl moiety at the 3-position, and a phenyl group at the 1-position. This compound belongs to a class of heterocyclic molecules synthesized via multicomponent reactions, as exemplified by related derivatives in the literature . The difluoromethoxy group is a critical structural feature, known to enhance metabolic stability and lipophilicity compared to methoxy or hydroxyl substituents, making it pharmacologically relevant .
Properties
IUPAC Name |
6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4O3/c25-24(26)32-16-10-8-14(9-11-16)19-17(13-27)22(28)33-23-20(19)21(18-7-4-12-31-18)29-30(23)15-5-2-1-3-6-15/h1-12,19,24H,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMRYVSUMBEYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC(F)F)C(=N2)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109364 | |
| Record name | 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828280-25-7 | |
| Record name | 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828280-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions The difluoromethoxy group is then added through a substitution reaction
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This involves scaling up the reaction conditions, using efficient catalysts, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyranopyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Key structural variations among analogs include:
- Aromatic substituents at the 4-position: Difluoromethoxy (target compound): Enhances electron-withdrawing effects and metabolic stability . 5-(4-Methoxyphenyl)furan-2-yl (): Combines methoxy’s electron-donating properties with furan’s π-conjugation .
- Substituents at the 3-position :
Physical and Spectral Properties
Biological Activity
The compound 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure
The structural formula of the compound is as follows:
This structure features multiple functional groups that contribute to its biological activity.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging method.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78.67 |
| Ascorbic Acid | 58.2 |
The results indicate that the compound exhibits significant antioxidant properties, surpassing those of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential was assessed through in vitro studies against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15.7 |
| MDA-MB-231 | 22.4 |
The compound demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies on the antimicrobial properties of the compound indicated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antimicrobial activity .
Case Studies and Research Findings
Several studies have been conducted to explore the structure-activity relationship (SAR) of this compound and its derivatives. A notable case study involved synthesizing various derivatives to enhance biological activity. The introduction of electron-donating groups significantly improved both antioxidant and anticancer activities .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, hydrazine hydrate, malononitrile, and substituted ketones. Key methods include:
- Catalyst selection : Ionic liquids (e.g., [Et₃NH][HSO₄]) or organocatalysts (e.g., isonicotinic acid) improve yields (80–96%) under solvent-free or aqueous conditions .
- Solvent systems : Aqueous media or ethanol-DMSO mixtures are preferred for eco-friendly synthesis and crystallization .
- Temperature control : Reactions typically proceed at 80–85°C for 2–4 hours, monitored by TLC .
Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?
- IR : Confirm NH₂ (3350–3450 cm⁻¹), CN (2180–2200 cm⁻¹), and aromatic C=C (1600–1660 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify substituent-specific signals, e.g., difluoromethoxy (δ 6.7–7.2 ppm for aromatic protons, δ 115–120 ppm for CF₂O), furan protons (δ 6.2–7.5 ppm), and pyrazole CH₃ (δ 1.7–2.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What crystallization strategies ensure high-purity single crystals for X-ray analysis?
- Solvent selection : Use DMSO or ethanol for slow evaporation at ambient temperature .
- Purification : Recrystallize crude products from ethanol without column chromatography to retain stereochemical integrity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NH₂ vs. solvent peaks) be resolved during characterization?
- DMSO-d₆ solvent interference : Suppress exchangeable NH₂ protons by using deuterated solvents with trace TMS .
- Dynamic NMR : Perform variable-temperature experiments to distinguish overlapping signals (e.g., NH₂ and aromatic protons) .
- Complementary techniques : Cross-validate with FT-IR (NH₂ stretching) and TOF-MS (exact mass) .
Q. What computational methods assess the compound’s stability and electronic properties?
- DFT studies : Compare relative stability of tautomers (e.g., 1,4-dihydro vs. 2,4-dihydro forms) using Gaussian09 at B3LYP/6-31G* level. Energy differences >4 kcal/mol indicate dominant tautomers .
- HOMO-LUMO analysis : Predict reactivity by calculating bandgaps (e.g., ΔE <3 eV suggests high electrophilicity) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for anticancer applications?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring to enhance EGFR/VEGFR-2 inhibition (IC₅₀ <1 μM) .
- Scaffold hybridization : Fuse pyranopyrazole with pyrimidine or chromone rings to improve antioxidant or antiproliferative activity .
- Docking studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR PDB:1M17) and optimize substituent orientation .
Q. How do reaction intermediates influence regioselectivity in MCRs?
- Knoevenagel adduct formation : Malononitrile reacts first with aldehydes to form α,β-unsaturated nitriles, directing pyrazole cyclization .
- Hydrazine coordination : Hydrazine hydrate acts as a bifunctional nucleophile, attacking both carbonyl and nitrile groups to form the pyrazole core .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
